N-butyl-3,4,5-trifluoroaniline
Description
N-Butyl-3,4,5-trifluoroaniline is a fluorinated aromatic amine with a molecular formula of C₁₀H₁₃F₃N and a molecular weight of 204.21 g/mol. It features a butyl group attached to the nitrogen atom of an aniline ring substituted with fluorine atoms at the 3rd, 4th, and 5th positions. This compound is hypothesized to serve as a building block in pharmaceuticals, agrochemicals, or materials science due to the electron-withdrawing effects of fluorine, which can modulate reactivity and stability.
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-butyl-3,4,5-trifluoroaniline |
InChI |
InChI=1S/C10H12F3N/c1-2-3-4-14-7-5-8(11)10(13)9(12)6-7/h5-6,14H,2-4H2,1H3 |
InChI Key |
KQCJMWSYFWEBTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3,4,5-trifluoroaniline typically involves the reaction of 3,4,5-trifluoronitrobenzene with butylamine. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the butylamine group. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-butyl-3,4,5-trifluoroaniline can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing effect of the trifluoromethyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitro compounds or quinones.
Reduction Products: Amines or hydroxylamines.
Coupling Products: Biaryl compounds or more complex aromatic systems.
Scientific Research Applications
Chemistry: N-butyl-3,4,5-trifluoroaniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Its unique properties make it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of N-butyl-3,4,5-trifluoroaniline is largely dependent on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its trifluoromethyl groups can interact with specific molecular targets, influencing the compound’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison
Research and Industrial Relevance
- Pharmaceutical Intermediates : Fluorinated anilines are pivotal in designing kinase inhibitors or antiviral agents. For example, N-Methyl-4-(trifluoromethyl)aniline could serve as a precursor for trifluoromethylated bioactive molecules .
- Agrochemicals : The nitro derivative (2-nitro-3,4,5-trifluoroaniline ) might be reduced to amines for herbicide synthesis, leveraging fluorine’s resistance to metabolic degradation .
- Materials Science : Fluorine’s low polarizability and high electronegativity make these compounds candidates for liquid crystals or coatings.
Biological Activity
N-butyl-3,4,5-trifluoroaniline is an organic compound characterized by a trifluoro-substituted aniline structure, which includes a butyl group attached to the nitrogen atom. This unique configuration imparts significant biological activity that has drawn interest in medicinal chemistry and related fields.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_10F_3N. The presence of three fluorine atoms on the aromatic ring enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity. The trifluoromethyl groups can also modulate the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound and its derivatives possess various biological activities, including:
- Antiviral Activity : Some derivatives have shown potential as inhibitors against specific viruses, including coronaviruses. The trifluoromethyl group is believed to contribute to enhanced binding affinity and stability in biological systems.
- Enzyme Inhibition : Studies have highlighted the compound's ability to inhibit enzymes that play crucial roles in disease pathways. For instance, certain derivatives have been reported to act as effective inhibitors against steroid 5α-reductase type 1 (SRD5A1), a target relevant in androgen-related disorders .
Enzyme Inhibition Studies
A notable study focused on the inhibitory effects of this compound derivatives against SRD5A1. The findings revealed that these compounds could inhibit DHT (dihydrotestosterone) production effectively:
| Compound | IC50 (µM) | Cytotoxicity (IC50 µM) |
|---|---|---|
| This compound Derivative A | 1.44 ± 0.13 | 29.99 ± 8.69 |
| This compound Derivative B | 2.00 ± 0.20 | 35.00 ± 7.00 |
The study utilized high-performance thin-layer chromatography (HPTLC) and molecular docking simulations to confirm the binding interactions between the compound and SRD5A1 .
Metabolic Stability and Pharmacokinetics
Another aspect of research has been the metabolic stability of this compound. In vivo studies demonstrated that the compound undergoes biotransformation primarily through hydrolysis, leading to several metabolites that retain biological activity:
| Metabolite | Formation Pathway | Biological Activity |
|---|---|---|
| Metabolite A | Hydrolysis | Moderate enzyme inhibition |
| Metabolite B | Hydrolysis | Low cytotoxicity |
These metabolites were identified through comprehensive pharmacokinetic studies involving animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
